molecular formula C9H9ClN2OS B13304665 N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride

N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride

Katalognummer: B13304665
Molekulargewicht: 228.70 g/mol
InChI-Schlüssel: DOUWQZLYDGHMHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride: is a chemical compound with the molecular formula C9H9ClN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride typically involves the reaction of 1,3-benzothiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison: N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride is unique due to its specific benzothiazole structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C9H9ClN2OS

Molekulargewicht

228.70 g/mol

IUPAC-Name

N-(1,3-benzothiazol-5-yl)acetamide;hydrochloride

InChI

InChI=1S/C9H8N2OS.ClH/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9;/h2-5H,1H3,(H,11,12);1H

InChI-Schlüssel

DOUWQZLYDGHMHW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)SC=N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.